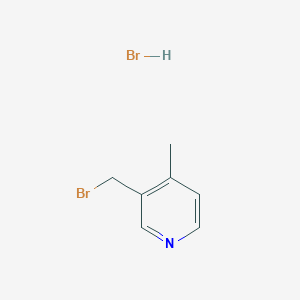
3-(Bromomethyl)-4-methylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-methylpyridine hydrobromide is a halogenated heterocyclic building block . It has a molecular formula of C6H6BrN·HBr and a molecular weight of 252.94 . It is commonly used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide has been reported in the literature. One method involves using 5-methylnicotinic acid as the starting material, resulting in an overall yield of 65.9% . Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-4-methylpyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached at the 3-position . The compound also includes a hydrobromide ion, which contributes to its overall molecular weight .Chemical Reactions Analysis
3-(Bromomethyl)-4-methylpyridine hydrobromide can participate in various chemical reactions. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It can also be used in the preparation of other complex organic compounds .Physical And Chemical Properties Analysis
3-(Bromomethyl)-4-methylpyridine hydrobromide is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It is soluble in water .Applications De Recherche Scientifique
Polymerization and Material Properties
- Polymerization Study : Monmoton, Lefebvre, and Fradet (2008) investigated the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, focusing on the reaction mechanism and the properties of the resulting poly(methylenepyridinium)s, such as solubility and thermal stability. They observed different reactivities between the compounds and proposed a mesomeric phenomenon explanation for this behavior (Monmoton, Lefebvre, & Fradet, 2008).
Synthesis and Chemical Reactions
- Efficient Synthesis : Guo, Lu, and Wang (2015) reported a simple and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).
- Bromoamination Reactions : Horning and Muchowski (1974) described the addition of bromine to various amines, resulting in the formation of bromomethylpyrrolidine hydrobromides, highlighting the reaction process and product characterization (Horning & Muchowski, 1974).
- Thermal Decomposition Studies : Ptaszyński (1994) studied the thermal decomposition of complex salts with hydrobromides of pyridine, including 3-methylpyridine, analyzing the decomposition products and thermal stability of the compounds (Ptaszyński, 1994).
- Aminomethylation Reactions : Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of various hydroxypyridines, including conversions to bromomethyl derivatives. They also synthesized isothioureidomethyl and benzimidazolylthiomethyl derivatives by heating bromomethyl-substituted derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
Catalysis and Molecular Interaction Studies
- Palladium-Catalyzed Imine Hydrolysis : Ahmad et al. (2019) investigated the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde, leading to Schiff base hydrolysis. Theoretical calculations provided insights into the hydrolysis mechanism, demonstrating the role of pyridine nitrogen (Ahmad et al., 2019).
Other Relevant Studies
- Electrophoretic Separation : Wren (1991) focused on improving the separation of methylpyridines, including 3-methylpyridine, in capillary electrophoresis, highlighting the importance of pH and surfactants (Wren, 1991).
- Photochemical Reactions : Stenberg and Travecedo (1971) studied the photochemical reactions of hydroxymethylpyridines, including 3-(hydroxymethyl)pyridine, examining the formation of methylpyridines and dipyridylethanes (Stenberg & Travecedo, 1971).
Safety And Hazards
Orientations Futures
While specific future directions for 3-(Bromomethyl)-4-methylpyridine hydrobromide are not mentioned in the available resources, its utility as a building block in organic synthesis suggests that it could be used in the development of new chemical reactions and the synthesis of novel organic compounds .
Propriétés
IUPAC Name |
3-(bromomethyl)-4-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXISOGKOXZJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856780 |
Source


|
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-methylpyridine hydrobromide | |
CAS RN |
1384972-83-1 |
Source


|
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

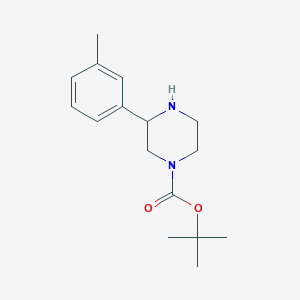
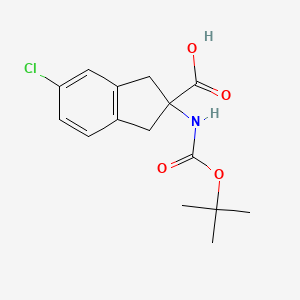
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

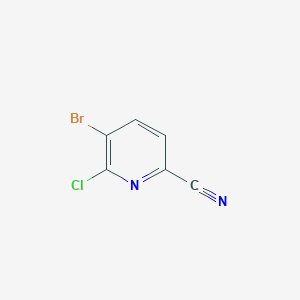
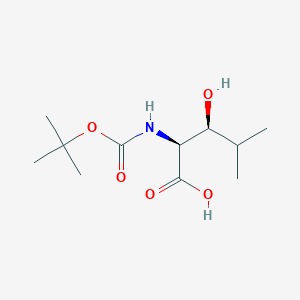

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


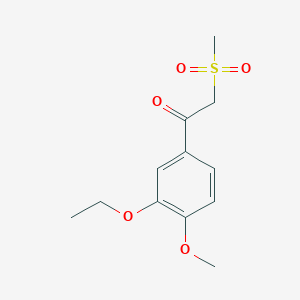
![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)